Levalbuterol Hydrochloride
Description
Chirality and Enantiomeric Purity in Pharmaceutical Development
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. chiralpedia.comresearchgate.net These mirror-image forms are known as enantiomers. In the pharmaceutical industry, the recognition of chirality has been a critical evolution. Many drugs are synthesized as racemic mixtures, which contain equal amounts of two enantiomers. researchgate.netoppc.com However, it is now understood that these enantiomers can have different pharmacological and toxicological profiles. nih.gov One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or even contribute to adverse effects. nih.gov
This understanding has led to the "chiral switch," a trend in pharmaceutical development where a successful racemic drug is redeveloped as a single, therapeutically active enantiomer. researchgate.net The goal of creating a single-enantiomer drug is to provide a more targeted therapeutic action and potentially improve the safety and efficacy profile. researchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly favored the development of single-enantiomer drugs, establishing stringent guidelines for their evaluation. chiralpedia.comamericanpharmaceuticalreview.com
The production of a single-enantiomer drug like levalbuterol (B1212921) requires sophisticated chiral separation techniques to isolate the desired enantiomer from the racemic mixture. Advanced methods such as selective crystallization of diastereomeric salts are employed to achieve high levels of enantiomeric purity, often exceeding 99%.
Historical Context of Beta-Adrenergic Agonists and Racemic Mixtures
The development of beta-adrenergic agonists for respiratory diseases has a rich history. Epinephrine was one of the first bronchodilators used in the early 20th century. nih.govwikipedia.org This was followed by the development of isoproterenol (B85558) in the 1940s, a non-selective beta-agonist. nih.govwikipedia.org A significant advancement came with the understanding that beta-receptors could be sub-classified into β1 and β2 receptors, with the latter being primarily responsible for bronchodilation. nih.gov This led to the development of more selective β2-agonists.
Albuterol (also known as salbutamol) was discovered in the mid-1960s and became a widely used treatment for asthma. wikipedia.org For many years, beta-agonists like albuterol were prescribed as racemic mixtures. nih.gov Albuterol is a 50:50 mixture of two enantiomers: (R)-albuterol and (S)-albuterol. oppc.comhealthcentral.com Initially, the (S)-enantiomer was considered inert. nih.govncats.io However, subsequent research raised concerns that (S)-albuterol might not be inactive and could even have some detrimental effects, including pro-inflammatory properties and the potential to counteract the bronchodilatory effects of the (R)-enantiomer. oppc.comnih.govnih.gov These concerns provided the impetus for the development of a single-enantiomer formulation.
Significance of Levalbuterol as the (R)-Enantiomer of Albuterol
Levalbuterol is the (R)-enantiomer of albuterol and is considered the therapeutically active component of the racemic mixture. singlecare.comnih.gov The development of levalbuterol was a direct result of the "chiral switch" philosophy, aiming to provide the bronchodilatory benefits of albuterol without the potential negative effects of the (S)-enantiomer. oppc.com
The primary mechanism of action of levalbuterol involves its high-affinity binding to β2-adrenergic receptors in the airway smooth muscle. patsnap.comncats.io This binding is significantly stronger than that of the (S)-enantiomer. ncats.io The activation of these receptors initiates a cellular signaling cascade that leads to smooth muscle relaxation and bronchodilation. patsnap.com
Clinical studies have been conducted to compare the efficacy of levalbuterol to racemic albuterol. Some studies have suggested that levalbuterol may offer advantages, such as greater initial bronchodilation. consensus.app However, other research has indicated that both drugs are similarly effective in improving lung function. oppc.comconsensus.app A dose-ranging study found that 0.63 mg of levalbuterol provided bronchodilation equivalent to 2.50 mg of racemic albuterol. tandfonline.com Another study in hospitalized patients with acute asthma or COPD found that those treated with levalbuterol required significantly fewer total nebulizations compared to those treated with racemic albuterol. nih.gov
The development of levalbuterol highlights the pharmaceutical industry's move towards more refined, receptor-targeted therapies. By isolating the active enantiomer, the goal is to maximize therapeutic benefit.
Detailed Research Findings
| Study Focus | Key Findings | Reference |
|---|---|---|
| Dose-Response Evaluation | Levalbuterol 1.25 mg provided the greatest increase and duration in FEV1 improvement. Levalbuterol 0.63 mg provided comparable effects to racemic albuterol 2.50 mg. | tandfonline.com |
| Comparison in Hospitalized Patients | Patients treated with levalbuterol required significantly fewer median total nebulizations (10 vs 12) and scheduled nebulizations (9 vs 11) compared with those in the racemic albuterol group. | nih.gov |
| Efficacy in Asthma | The change in peak FEV1 response to the first dose in the combined levalbuterol group was significantly greater compared with the combined racemic albuterol group. | nih.gov |
| Systematic Review | Most research shows that both levalbuterol and racemic albuterol are similarly effective in improving respiratory parameters such as FEV1 and oxygen saturation. | consensus.app |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198296 | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50293-90-8 | |
| Record name | Levalbuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levalbuterol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVALBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Levalbuterol Hydrochloride
Beta-2 Adrenergic Receptor Agonism and Selectivity
The primary action of levalbuterol (B1212921) is its selective binding to and activation of beta-2 adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. patsnap.com These receptors are G-protein-coupled receptors (GPCRs).
Levalbuterol, the (R)-enantiomer of albuterol, is the pharmacologically active form responsible for bronchodilation. patsnap.comfda.gov In vitro studies have demonstrated that levalbuterol has a high affinity for beta-2 adrenergic receptors. fda.govdroracle.ai This selective binding initiates the cascade of events leading to smooth muscle relaxation. rxlist.compediatriconcall.com While beta-2 adrenergic receptors are the main target in bronchial smooth muscle, it is noted that beta-receptors are also present in the human heart, with 10% to 50% being beta-2 adrenergic receptors. rxlist.comfda.gov
Racemic albuterol is a 50:50 mixture of (R)-albuterol (levalbuterol) and (S)-albuterol. managedhealthcareexecutive.comnih.gov Research indicates that the bronchodilatory effects of the racemic mixture are attributable to the (R)-enantiomer. fda.govfda.gov
In vitro binding studies on human beta-adrenergic receptors have shown that levalbuterol has approximately double the binding affinity of racemic albuterol and about 100 times the binding affinity of (S)-albuterol. fda.govfda.govdroracle.aipdr.net The (S)-enantiomer is considered to have limited binding to beta-2 receptors and does not contribute to the therapeutic bronchodilatory effects. droracle.aimanagedhealthcareexecutive.com In contrast to the bronchodilatory action of levalbuterol, some studies suggest that (S)-albuterol may have opposing effects, such as promoting pro-constrictory and pro-inflammatory pathways. academicjournals.org
Interactive Data Table: Relative Binding Affinities for Beta-Adrenergic Receptors
| Compound | Relative Binding Affinity |
| Levalbuterol ((R)-albuterol) | ~100-fold greater than (S)-albuterol fda.govfda.govdroracle.aibuzzrx.com |
| Racemic Albuterol | ~2-fold lower than Levalbuterol fda.govfda.govpdr.net |
| (S)-Albuterol | ~100-fold lower than Levalbuterol fda.govfda.govdroracle.aibuzzrx.com |
Intracellular Signaling Cascades
The binding of levalbuterol to beta-2 adrenergic receptors triggers a well-defined intracellular signaling cascade. nih.govfda.gov
Upon levalbuterol binding, the beta-2 adrenergic receptor, which is coupled to a stimulatory G-protein (Gs), activates the enzyme adenylate cyclase. nih.govrxlist.compediatriconcall.com This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). nih.gov This leads to an increase in the intracellular concentration of cAMP, a critical second messenger. rxlist.compediatriconcall.com
The elevated levels of intracellular cAMP activate cAMP-dependent protein kinase A (PKA). rxlist.compediatriconcall.comnih.gov PKA is a key enzyme that phosphorylates various target proteins within the smooth muscle cell, initiating the downstream effects that lead to relaxation. patsnap.compatsnap.comresearchgate.net The activation of PKA is a crucial step that links the initial receptor binding to the ultimate physiological response of bronchodilation. nih.gov Studies have shown that the inhibitory effects of levalbuterol on airway smooth muscle cell proliferation are mediated through the cAMP/PKA signaling pathway. karger.comnih.gov
Activated PKA inhibits the phosphorylation of myosin light-chain kinase (MLCK). rxlist.compatsnap.compatsnap.com This inhibition prevents the phosphorylation of myosin, a key protein required for muscle contraction. nih.govpediatriconcall.com Concurrently, PKA activation leads to a decrease in intracellular ionic calcium concentrations. nih.govrxlist.compediatriconcall.com The combined effect of inhibiting myosin phosphorylation and lowering intracellular calcium results in the relaxation of the airway smooth muscles, leading to bronchodilation. nih.govrxlist.compediatriconcall.com In contrast, (S)-albuterol has been shown to increase intracellular calcium levels. academicjournals.org
Physiological Outcomes at the Cellular Level
Bronchial Smooth Muscle Relaxation and Bronchodilation
The principal mechanism of action of levalbuterol is the relaxation of bronchial smooth muscle, leading to bronchodilation. patsnap.compatsnap.com This process is initiated by the binding of levalbuterol to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. nih.govpediatriconcall.com This binding activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). nih.govrxlist.com
The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). nih.govpediatriconcall.com PKA then phosphorylates several target proteins within the cell, leading to two key events: the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium concentrations. patsnap.comnih.govrxlist.com MLCK is crucial for muscle contraction; its inhibition prevents the phosphorylation of myosin, a necessary step for the interaction of actin and myosin filaments that causes muscle contraction. patsnap.com The reduction in intracellular calcium further contributes to muscle relaxation. mhmedical.comrxlist.com This cascade of events ultimately results in the relaxation of the smooth muscles lining the airways, from the trachea to the terminal bronchioles, thus widening the air passages and alleviating bronchospasm. fda.govnih.gov
| Key Molecular Event | Consequence |
| Levalbuterol binds to beta-2 adrenergic receptors | Activation of adenylate cyclase |
| Adenylate cyclase activation | Increased conversion of ATP to cAMP |
| Increased intracellular cAMP | Activation of Protein Kinase A (PKA) |
| PKA activation | Inhibition of myosin light-chain kinase and decreased intracellular calcium |
| Inhibition of MLCK and lower calcium | Relaxation of bronchial smooth muscle |
Inhibition of Inflammatory Mediator Release from Mast Cells
In addition to its direct bronchodilatory effects, levalbuterol also exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators from mast cells in the airways. patsnap.comfda.gov Increased concentrations of cyclic AMP, resulting from the activation of beta-2 adrenergic receptors by levalbuterol, are associated with the inhibition of the release of mediators such as histamine (B1213489) from these immune cells. fda.govrxlist.com
In contrast, the (S)-enantiomer of albuterol has been shown in some studies to have potential pro-inflammatory effects. Research on murine mast cells indicated that (S)-albuterol, but not (R)-albuterol (levalbuterol), may increase the production of histamine and interleukin-4 (IL-4), particularly after prolonged exposure. researchgate.netkarger.comnih.gov One study demonstrated that in IgE-stimulated mast cells, (S)-albuterol treatment for 6 and 24 hours led to an approximate 18.3% and 24% increase in histamine release, respectively. nih.gov It was also found that (S)-albuterol significantly induced the expression of L-histidine decarboxylase, an essential enzyme for histamine synthesis. nih.gov
| Enantiomer | Effect on Mast Cell Mediator Release |
| Levalbuterol ((R)-albuterol) | Inhibits release of inflammatory mediators. patsnap.comfda.gov |
| (S)-albuterol | May increase production of histamine and IL-4 in stimulated mast cells. researchgate.netkarger.comnih.gov |
Effects on Ciliary Beat Frequency in Airway Epithelial Cells
Beta-2 adrenergic agonists are known to stimulate ciliary beat frequency (CBF), a critical component of the mucociliary clearance mechanism that removes foreign particles from the airways. physiology.org Studies on ovine tracheal epithelial cells have demonstrated that levalbuterol stimulates CBF in a dose-dependent manner. physiology.org
Research comparing the effects of albuterol enantiomers found that (R)-albuterol (levalbuterol) was more effective at stimulating CBF than racemic albuterol. physiology.orgnih.gov In one study, levalbuterol at concentrations of 10 µM, 100 µM, and 1 mM increased CBF by 9.4%, 12.9%, and 24.4% above baseline, respectively. physiology.org In contrast, racemic albuterol at 100 µM and 1 mM stimulated CBF by 10.1% and 12.8% above baseline, a significantly lower increase compared to levalbuterol alone. physiology.orgnih.gov The (S)-enantiomer was found to have a negligible effect on CBF. nih.gov These findings suggest that the (S)-enantiomer may interfere with the ability of the (R)-enantiomer to increase CBF. physiology.orgnih.gov The stimulation of CBF by levalbuterol is thought to be mediated through beta-receptors and the activation of protein kinase A, involving both calcium-dependent and -independent pathways. nih.gov
| Compound | Concentration | Percent Increase in Ciliary Beat Frequency (CBF) Above Baseline |
| Levalbuterol ((R)-albuterol) | 10 µM | 9.4% |
| Levalbuterol ((R)-albuterol) | 100 µM | 12.9% |
| Levalbuterol ((R)-albuterol) | 1 mM | 24.4% |
| Racemic Albuterol | 100 µM | 10.1% |
| Racemic Albuterol | 1 mM | 12.8% |
Pharmacodynamics of Levalbuterol Hydrochloride
Dose-Response Relationships and Efficacy Parameters
The clinical efficacy of levalbuterol (B1212921) hydrochloride is characterized by its dose-dependent effects on key pulmonary function parameters.
Forced Expiratory Volume in 1 Second (FEV1)
Studies have consistently demonstrated a dose-response relationship between levalbuterol hydrochloride and improvements in Forced Expiratory Volume in 1 second (FEV1), a critical measure of lung function. In a study involving patients with mild to moderate asthma, single nebulized doses of levalbuterol at 0.31 mg, 0.63 mg, and 1.25 mg showed a dose-dependent increase in FEV1. nih.gov The 1.25 mg dose of levalbuterol provided the most significant and sustained improvement in FEV1. nih.gov Another study in adults and adolescents with moderate to severe asthma showed that after the first dose, the mean peak change in FEV1 with levalbuterol was greater than that produced by equivalent doses of racemic albuterol. medcentral.com
In pediatric patients aged 6 to 11 years with mild-to-moderate asthma, both 0.31 mg and 0.63 mg doses of levalbuterol resulted in a significant mean peak percent change from baseline FEV1 compared to placebo on both day 1 and day 21 of treatment. nih.gov Furthermore, a meta-analysis has suggested that levalbuterol may have a better effect on FEV1 changes compared to racemic albuterol. researchgate.net
Peak Expiratory Flow Rate (PEFR)
Similar to FEV1, Peak Expiratory Flow Rate (PEFR), another important indicator of airflow, also shows improvement with levalbuterol administration. In a study of children aged 2-5 years with asthma, those who were able to perform PEF measurements showed significant improvement after the first dose of levalbuterol at both 0.31 mg and 0.63 mg, as well as with racemic albuterol, compared to placebo. nih.gov Specifically, the mean improvements in PEFR were 12.4 L/min for 0.31 mg levalbuterol, 16.7 L/min for 0.63 mg levalbuterol, and 18.0 L/min for racemic albuterol, compared to a 1.4 L/min change with placebo. nih.gov
Duration of Bronchodilatory Effect
The duration of the bronchodilatory effect of this compound is also dose-dependent. In adults and adolescents, the mean duration of a greater than 15% increase in FEV1 from baseline was approximately 5 hours for a 0.63 mg dose and about 6 hours for a 1.25 mg dose, with some patients experiencing effects for as long as 8 hours. nih.govfda.gov The onset of this effect, defined as a 15% increase in FEV1, was observed at approximately 17 minutes for the 0.63 mg dose and 10 minutes for the 1.25 mg dose. nih.govfda.gov
Comparative Pharmacodynamic Studies with Racemic Albuterol
A significant portion of the research on this compound has focused on comparing its pharmacodynamic properties to those of racemic albuterol, which is a 50:50 mixture of the (R)- and (S)-enantiomers.
Bronchodilatory Efficacy Comparison in Adult and Pediatric Populations
Numerous studies have compared the bronchodilatory efficacy of levalbuterol and racemic albuterol in both adult and pediatric populations, with some mixed findings.
In adults, some studies have shown that levalbuterol can provide comparable or even superior bronchodilation to racemic albuterol. For instance, a dose of 0.63 mg of levalbuterol was found to provide bronchodilation equivalent to 2.50 mg of racemic albuterol. nih.gov Another study found that the bronchodilator response to 1.25 mg of levalbuterol was clinically comparable to 2.5 mg of racemic albuterol, with a slightly longer duration of action for levalbuterol. fda.gov However, other analyses have concluded that there is no significant difference in clinical outcomes between the two drugs for treating asthma exacerbations. singlecare.com
In the pediatric population, studies have also yielded varied results. One study in children aged 6 to 11 years found that levalbuterol caused a significantly greater increase in FEV1 than placebo, with values comparable to or better than those seen with racemic albuterol. nih.gov Conversely, a study comparing continuous nebulization in children with acute asthma exacerbations found that at the doses used, racemic albuterol appeared to be superior to levalbuterol in terms of changes in FEV1 and asthma score after one hour of treatment. nih.gov A systematic review and meta-analysis concluded that levalbuterol was not superior to albuterol in terms of efficacy and safety in individuals with acute asthma. researchgate.net
Bronchoprotective Effects against Spasmogens (e.g., Methacholine (B1211447), Acetylcholine (B1216132), Histamine)
This compound has demonstrated protective effects against bronchoconstriction induced by various spasmogens. In in-vitro studies on guinea pig airways, both levalbuterol and racemic albuterol were effective in decreasing the response to spasmogens like acetylcholine and histamine (B1213489), while the (S)-enantiomer was found to be ineffective. fda.govfda.gov This suggests that the bronchodilatory effects of racemic albuterol are attributable to the (R)-enantiomer, levalbuterol. fda.govfda.gov
Clinical studies have further supported these findings. In a study involving adults with mild-to-moderate asthma, both levalbuterol (1.25 mg) and racemic albuterol (2.5 mg) showed a protective effect against methacholine-induced bronchoconstriction 20 minutes after administration. fda.govnyallergy.com Importantly, at 180 minutes post-administration, the bronchoprotective effect of 1.25 mg of levalbuterol was comparable to that of 2.5 mg of racemic albuterol, whereas 1.25 mg of (S)-albuterol had no such effect. fda.govnyallergy.com
Receptor Desensitization and Tolerance Mechanisms
Prolonged or frequent use of beta-2 adrenergic agonists, including this compound, can lead to a diminished therapeutic response, a phenomenon known as tolerance or tachyphylaxis. This subsensitivity is primarily attributed to changes at the cellular and molecular level affecting the beta-2 adrenergic receptors (β2-ARs). Understanding these mechanisms is crucial for optimizing therapeutic strategies. The development of tolerance is a complex process involving the desensitization and downregulation of β2-ARs.
Mechanisms of Beta-2 Adrenergic Receptor Downregulation
Sustained exposure to agonists like levalbuterol triggers a series of events that reduce the number and sensitivity of β2-ARs on the cell surface, a process termed downregulation. This is a key mechanism underlying the development of tolerance. medcentral.com
One of the initial steps in this process is receptor phosphorylation. semanticscholar.org Upon agonist binding, the β2-AR is phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). semanticscholar.orgnih.gov This phosphorylation event promotes the binding of a protein called β-arrestin to the receptor. The binding of β-arrestin effectively uncouples the receptor from its signaling partner, the Gs protein, thereby preventing further activation of adenylyl cyclase and the subsequent cascade of intracellular signaling. nih.gov
Following uncoupling, the receptor may be internalized into the cell in a process called endocytosis. While initially believed to be a prerequisite for downregulation, some research suggests that β2-AR downregulation can occur via an endocytosis-independent pathway. nih.gov In this model, the inactivation of the receptors, leading to a reduction in binding sites, may happen at the plasma membrane itself. nih.gov
Studies have shown that chronic agonist exposure leads to a significant reduction in the density of β2-ARs. For instance, continuous infusion of the agonist isoproterenol (B85558) in animal models resulted in a marked decrease in β2-ARs in cardiac tissues. ahajournals.org Similarly, chronic albuterol treatment in rats led to a 30% reduction in β2-AR density in lung membranes. nih.gov This downregulation is selective for the β2-AR subtype, with little to no change observed in β1-AR density. nih.govahajournals.org Another study found that approximately 40% of β2-ARs were downregulated in response to isoproterenol stimulation in a cell line. mdpi.com
Downregulation of the Gsα protein, a key component of the signaling pathway, has also been identified as a primary molecular reason for heterologous desensitization, where the response to other Gs-coupled receptors is also diminished. nih.gov
Table 1: Key Mechanisms of Beta-2 Adrenergic Receptor Downregulation
| Mechanism | Description | Key Molecules Involved |
| Phosphorylation | Agonist binding triggers the addition of phosphate (B84403) groups to the receptor, initiating the desensitization process. semanticscholar.orgnih.gov | G protein-coupled receptor kinases (GRKs), Protein Kinase A (PKA) |
| Uncoupling | The phosphorylated receptor is uncoupled from the Gs protein, halting the intracellular signaling cascade. nih.gov | β-arrestin |
| Internalization/Sequestration | The receptor is removed from the cell surface and moved into the cell's interior. | Dynamin |
| Downregulation | A decrease in the total number of receptors, either through degradation or reduced synthesis. nih.gov | Lysosomes, Proteasomes |
| Gsα Subunit Downregulation | A reduction in the expression of the Gsα protein, leading to a blunted response. nih.gov | Gsα protein |
Influence of Concurrent Therapies on Receptor Sensitivity
The sensitivity of beta-2 adrenergic receptors can be modulated by the concurrent administration of other medications, most notably corticosteroids and beta-blockers.
Corticosteroids have been shown to counteract the desensitization and downregulation of β2-ARs. medscape.com They can effectively reverse the tolerance induced by chronic beta-2 agonist use. medicine.dp.ua This is a crucial interaction in the management of obstructive airway diseases. Research in human small airways has demonstrated that steroids can completely reverse albuterol-induced β2-adrenergic receptor tolerance. medicine.dp.ua The mechanism for this effect is multifaceted. Corticosteroids can increase the transcription of the β2-AR gene, leading to an increased synthesis of receptors and thereby restoring their density on the cell surface. medscape.com
Furthermore, some of the anti-inflammatory effects of beta-2 agonists may be mediated through their ability to modulate the bioactivity of endogenous corticosteroids. frontiersin.org Specifically, (R)-albuterol (levalbuterol) has been shown to increase the expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). frontiersin.orgfrontiersin.org This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol within cells, thus potentiating the anti-inflammatory effects of glucocorticoids at a local level. frontiersin.orgfrontiersin.org This synergistic interaction suggests that the combination of a beta-2 agonist and a corticosteroid can be more effective than either agent alone in controlling airway inflammation and function. frontiersin.orgfrontiersin.org
Conversely, beta-adrenergic receptor blocking agents (beta-blockers) can inhibit the therapeutic effects of beta-2 agonists like levalbuterol. fda.gov Non-selective beta-blockers can antagonize the bronchodilatory effects of levalbuterol by blocking the β2-ARs in the airways. fda.gov However, interestingly, some studies have shown that beta-blocker treatment can lead to the recycling of internalized receptors back to the cell surface, thereby restoring receptor density after agonist-induced downregulation. mdpi.com
Table 2: Influence of Concurrent Therapies on Beta-2 Adrenergic Receptor Sensitivity
| Concurrent Therapy | Effect on β2-AR Sensitivity | Mechanism of Action |
| Corticosteroids | Increases sensitivity; reverses tolerance. medscape.commedicine.dp.ua | Upregulates β2-AR gene transcription, increases receptor density, and enhances receptor-G protein coupling. medscape.com Levalbuterol can induce 11β-HSD1, increasing local active cortisol levels. frontiersin.orgfrontiersin.org |
| Beta-blockers | Decreases sensitivity; blocks agonist effects. fda.gov | Competitively antagonize levalbuterol at the β2-AR. fda.gov Can promote the recycling of downregulated receptors to the cell surface. mdpi.com |
Pharmacokinetics of Levalbuterol Hydrochloride
Absorption and Systemic Availability
Levalbuterol (B1212921) hydrochloride is the (R)-enantiomer of albuterol, a widely used bronchodilator. The pharmacokinetic properties, including absorption and systemic availability, are critical for its therapeutic action.
Enantioselective Disposition and Clearance
The disposition and clearance of albuterol are enantioselective, meaning the (R)- and (S)-enantiomers are treated differently by the body. medcentral.com (R)-albuterol, or levalbuterol, is the pharmacologically active component. atsjournals.org It has been observed that (R)-albuterol is cleared more rapidly from the system compared to (S)-albuterol. medcentral.com This leads to a longer plasma half-life for the (S)-enantiomer. atsjournals.org Consequently, when racemic albuterol is administered, there is a disproportionate accumulation of (S)-albuterol in the plasma. atsjournals.org
Studies have demonstrated that the systemic exposure to (S)-albuterol can be significantly higher than that of (R)-albuterol after the administration of the racemic mixture. rxlist.comfda.govnih.govfda.gov This is largely due to the preferential metabolism of (R)-albuterol. medcentral.com
Table 1: Pharmacokinetic Properties of Albuterol Enantiomers
| Property | (R)-Albuterol (Levalbuterol) | (S)-Albuterol |
| Pharmacological Activity | Active | Inactive |
| Systemic Clearance | More rapid | Slower |
| Plasma Half-life | Shorter | Longer |
| Systemic Exposure (after racemic albuterol administration) | Lower | Higher |
Influence of Administration Route on Absorption Characteristics
The route of administration significantly affects the absorption of levalbuterol.
Oral Inhalation: This is a common route for administering levalbuterol for its local effects on the bronchial smooth muscle. drugs.com While the primary action is local, some of the drug is absorbed systemically. unboundmedicine.com A significant portion of an inhaled dose is often swallowed and then absorbed through the gastrointestinal tract. pdr.net The peak plasma concentrations following inhalation are typically low. pdr.net Inhalation avoids extensive first-pass metabolism in the liver. nih.gov
Oral Administration: When taken orally, albuterol is well-absorbed from the gastrointestinal tract. nih.gov However, it undergoes extensive first-pass metabolism, which significantly reduces its bioavailability. researchgate.netnih.gov
Intravenous Administration: This route provides 100% bioavailability and is used as a reference in pharmacokinetic studies to compare with other routes of administration. nih.gov
Metabolism and Elimination Pathways
The body metabolizes and eliminates levalbuterol through specific pathways that also show enantioselectivity.
Role of Sulfotransferase (SULT) 1A3 in Levalbuterol Metabolism
The primary enzyme responsible for the metabolism of albuterol enantiomers is sulfotransferase 1A3 (SULT1A3). rxlist.comfda.govnih.govfda.govresearchgate.netnih.gov This enzyme is found in the liver and the gastrointestinal tract. medcentral.comdrugs.com SULT1A3 preferentially metabolizes (R)-albuterol over (S)-albuterol. researchgate.netnih.gov In fact, (R)-salbutamol is metabolized up to 12 times faster than (S)-salbutamol. researchgate.netnih.govnih.govdrugbank.com This preferential metabolism occurs significantly in the gastrointestinal tract, contributing to the lower systemic availability of (R)-albuterol after oral administration of the racemate. jst.go.jp
Formation of Inactive Metabolites
The metabolic process, primarily through sulfation by SULT1A3, converts levalbuterol into an inactive sulfate (B86663) conjugate. unboundmedicine.comresearchgate.netnih.gov This metabolite has little to no beta-adrenergic stimulating effect. medcentral.com The formation of this inactive metabolite is a crucial step in the detoxification and elimination of the drug from the body. Both the unchanged drug and its inactive metabolites are primarily excreted in the urine. medcentral.comdrugs.com
Enantioselective Metabolism of (R)- and (S)-Albuterol
The metabolism of albuterol is highly stereoselective. (R)-albuterol is metabolized more rapidly than (S)-albuterol, primarily by the enzyme SULT1A3. researchgate.netnih.gov This leads to higher plasma concentrations of the less active (S)-enantiomer when racemic albuterol is administered, particularly via the oral route due to extensive first-pass metabolism in the gut. researchgate.netnih.gov
Following intravenous administration of racemic albuterol, the difference in the area under the concentration-time curves between the two enantiomers is 3- to 4-fold, with (S)-albuterol concentrations being higher. rxlist.comfda.govnih.govfda.gov However, after oral or inhalation administration without charcoal pretreatment to block gastrointestinal absorption, this difference increases to 8- to 24-fold, highlighting the significant role of presystemic metabolism in the gut. rxlist.comnih.gov The primary route of elimination for both enantiomers and their metabolites is renal excretion. nih.govpdr.netdrugs.com
Distribution and Tissue Binding
The distribution of a drug throughout the body and its binding to plasma proteins and tissues are key determinants of its efficacy and potential for side effects.
Plasma Protein Binding Characteristics
Levalbuterol exhibits relatively low binding to plasma proteins. nih.govresearchgate.netdrugbank.com Specifically, the plasma protein binding of albuterol, the racemic mixture containing levalbuterol, is reported to be approximately 7% to 10%. taylorandfrancis.com In vitro studies have shown that the protein binding of (R)-albuterol is weak, at less than 50%, and is not influenced by the presence of its counterpart, (S)-albuterol. fda.gov This low level of plasma protein binding suggests that minor variations in binding among individuals are unlikely to have a significant clinical impact on the fraction of unbound, pharmacologically active drug. taylorandfrancis.com
Enantioselective Tissue Distribution
Research indicates that the tissue distribution of albuterol enantiomers is selective, with the active (R)-enantiomer, levalbuterol, showing greater partitioning into certain tissues compared to the (S)-enantiomer. researchgate.netnih.gov Studies in animal models have provided insights into this phenomenon.
Intravenous studies in rats have shown that albuterol can cross the blood-brain barrier, with brain concentrations reaching about 5.0% of plasma concentrations. fda.govfda.gov In areas outside the blood-brain barrier, such as the pineal and pituitary glands, albuterol concentrations were found to be 100 times higher than in the whole brain. fda.govfda.gov
A study involving oral administration of racemic albuterol to neonatal mice demonstrated enantioselective partitioning in muscle tissue. nih.gov The muscle-to-plasma ratio was 5.7 for (R)-albuterol, compared to 1.7 for (S)-albuterol. nih.gov An infusion model in rats further confirmed this enantioselective disposition in both skeletal and cardiac muscle. nih.gov In skeletal muscle, the muscle-to-plasma ratio for (R)-albuterol was between 1.2 and 1.7, while for (S)-albuterol it was 0.6 to 0.7. nih.gov A more pronounced difference was observed in cardiac muscle, with a ratio of 4.1 for (R)-albuterol and 0.5 for (S)-albuterol. nih.gov These findings highlight a greater distribution of the pharmacologically active (R)-albuterol into skeletal and cardiac muscle compared to the inactive (S)-albuterol. nih.gov However, some sources state that the tissue binding of salbutamol (B1663637) (albuterol) is not enantioselective. nih.govresearchgate.net
Impact of Patient Demographics and Physiological Conditions on Pharmacokinetics
The way the body processes a drug can be influenced by factors such as age and the presence of disease.
Pediatric Pharmacokinetics
The pharmacokinetics of levalbuterol have been specifically studied in the pediatric population. Population pharmacokinetic analysis in children with asthma has provided data on how the drug is handled in this age group. fda.gov When comparing the same dose of 0.63 mg of levalbuterol in children and adults, the predicted maximum plasma concentration (Cmax) of (R)-albuterol was similar (0.52 ng/mL in children vs. 0.56 ng/mL in adults). fda.gov However, the predicted total systemic exposure (AUC) in children was approximately 1.5-fold higher than in adults (2.55 ng·hr/mL vs. 1.65 ng·hr/mL). fda.gov
A population pharmacokinetic model developed from data on asthmatic patients aged 4 to 81 years described the pharmacokinetics of (R)-albuterol using a two-compartment model with first-order absorption and elimination. simulations-plus.com This analysis identified a significant positive relationship between body weight and both the apparent clearance (CL/F) and the central volume of distribution (Vc/F). simulations-plus.com
Pharmacokinetic data from studies with a levalbuterol hydrofluoroalkane (HFA) metered-dose inhaler showed that for pediatric patients aged 4 to 11 years, a 90 mcg dose resulted in a Cmax of approximately 163 pg/mL and an AUC from 0 to 6 hours (AUC0-6) of approximately 579 pg·h/mL. rxlist.com In adolescents and adults (12 years and older), the same dose yielded a Cmax of about 199 pg/mL and an AUC0-6 of approximately 695 pg·h/mL. rxlist.com
Table 1: Population Pharmacokinetic Parameters of (R)-Albuterol in Children with Asthma
| Parameter | Children (6-11 years) | Adults |
| Cmax (ng/mL) | 0.52 | 0.56 |
| AUC (ng·hr/mL) | 2.55 | 1.65 |
| Data from population pharmacokinetic analysis following a 0.63 mg dose of levalbuterol inhalation solution. fda.gov |
Table 2: Pharmacokinetic Parameters of (R)-Albuterol Following HFA MDI Administration
| Age Group | Dose | Cmax (pg/mL) | AUC0-6 (pg·h/mL) |
| 4-11 years | 90 mcg | ~163 | ~579 |
| ≥12 years | 90 mcg | ~199 | ~695 |
| Pharmacokinetic data for levalbuterol HFA metered-dose inhaler. rxlist.com |
Geriatric Pharmacokinetics
Specific pharmacokinetic studies of levalbuterol exclusively in geriatric populations are not extensively detailed in the provided information. However, population pharmacokinetic models have included elderly patients. One such model, analyzing data from individuals up to 81 years of age with asthma, found no significant differences in (R)-albuterol exposure across the entire age range from 4 to 81 years. simulations-plus.com This suggests that, based on this analysis, age alone may not be a primary determinant of levalbuterol pharmacokinetics.
Pharmacokinetics in Patients with Respiratory Diseases
The pharmacokinetics of levalbuterol have been evaluated in patients with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
In patients with asthma, the pharmacokinetics of the albuterol enantiomers are not substantially different from those in healthy individuals. nih.govresearchgate.net However, due to narrowed airways, patients with asthma may have less of the inhaled drug delivered to the lungs. nih.govresearchgate.net Studies in asthmatic children and adults have been used to develop population pharmacokinetic models. simulations-plus.com
For patients with COPD, nebulized levalbuterol has been shown to improve lung symptoms. tandfonline.com While specific pharmacokinetic studies focusing solely on the COPD population are not detailed, the general understanding of levalbuterol's pharmacokinetic profile is applied to this patient group as well.
It is important to note that renal impairment can affect the clearance of albuterol. In subjects with creatinine (B1669602) clearance between 7 and 53 mL/min, there was a 67% decrease in racemic albuterol clearance, although the half-life was not affected. fda.govdrugs.com Caution is advised when administering high doses of levalbuterol to patients with renal impairment. fda.govdrugs.com The effect of hepatic impairment on the pharmacokinetics of levalbuterol has not been evaluated. fda.govdrugs.com
Preclinical Research and Investigational Studies
In Vitro Characterization of Levalbuterol (B1212921) Hydrochloride
In vitro studies have been fundamental in characterizing the molecular and cellular actions of levalbuterol hydrochloride, providing a mechanistic basis for its clinical effects. These studies have focused on its interaction with adrenergic receptors, its effects on airway smooth muscle cells, and its potential anti-inflammatory properties.
Receptor binding assays have been pivotal in demonstrating the stereoselectivity of the beta-2 adrenergic receptor for the enantiomers of albuterol. These studies consistently show that levalbuterol ((R)-albuterol) possesses a significantly higher binding affinity for the beta-2 adrenergic receptor compared to (S)-albuterol. ncats.ioncats.iofda.govnih.govfda.govnih.govfda.gov
In vitro studies using human beta-adrenergic receptors have revealed that levalbuterol has approximately a 2-fold greater binding affinity than racemic albuterol and around a 100-fold greater affinity than (S)-albuterol. fda.govfda.govfda.govfda.gov This differential affinity underscores that the pharmacological activity of racemic albuterol is primarily attributable to the (R)-enantiomer. fda.govfda.govfda.gov The (S)-isomer has a markedly lower affinity for the beta-2 adrenoceptor. nih.gov
| Compound | Relative Binding Affinity to Beta-2 Adrenergic Receptor |
| Levalbuterol ((R)-albuterol) | ~100-fold greater than (S)-albuterol |
| Racemic Albuterol | ~50-fold greater than (S)-albuterol |
| (S)-Albuterol | Baseline |
This table summarizes the relative binding affinities based on in vitro studies. The data indicates that the bronchodilatory effects of racemic albuterol are primarily due to the levalbuterol component.
The primary mechanism of action for levalbuterol is the activation of beta-2 adrenergic receptors on airway smooth muscle. fda.govfda.govfda.govnih.gov This activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cAMP). fda.govfda.govfda.govnih.gov The rise in cAMP activates protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular calcium levels, resulting in the relaxation of bronchial smooth muscle. fda.govfda.govfda.govnih.gov This cascade of events forms the basis of levalbuterol's potent bronchodilatory effect. ncats.ionih.govmedchemexpress.com
Beyond bronchodilation, increased cAMP concentrations are also linked to the inhibition of inflammatory mediator release from mast cells in the airways. fda.govfda.govnih.govfda.gov In vitro studies have shown that levalbuterol can suppress the release of pro-inflammatory mediators. atsjournals.org For instance, in activated T cells, levalbuterol administration was found to decrease the levels of inflammatory cytokines. Furthermore, some research suggests that levalbuterol may exert anti-inflammatory effects by inducing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells. nih.govmedchemexpress.commedchemexpress.comnih.gov This enzyme converts inactive cortisone (B1669442) to active cortisol, potentially amplifying the anti-inflammatory effects of endogenous glucocorticoids. nih.govnih.gov Specifically, (R)-albuterol was shown to reduce both LPS- and TNFα-induced NF-κB activity in a mouse airway epithelial cell line. nih.govfrontiersin.org
However, other studies have presented a more complex picture. For example, one study indicated that levalbuterol treatment of IgE-stimulated mast cells led to an increase in histamine (B1213489) release and IL-4 production.
Airway remodeling, which includes an increase in airway smooth muscle (ASM) mass, is a key feature of chronic asthma. Research has explored the effects of albuterol enantiomers on the proliferation of human airway smooth muscle (HASM) cells.
Studies have demonstrated that levalbuterol can inhibit the proliferation of HASM cells. karger.comnih.gov This inhibitory effect is mediated through the activation of the cAMP/PKA pathway. karger.comnih.gov In contrast, (S)-albuterol has been shown to promote cell proliferation. karger.comnih.gov When (S)-albuterol is added to levalbuterol, it can diminish the growth-inhibitory effect of levalbuterol and has been observed to attenuate levalbuterol-induced cAMP release by as much as 65%. karger.comnih.gov
Further mechanistic studies have revealed that levalbuterol inhibits the expression of nuclear factor-kappa B (NF-κB) and retinoblastoma (Rb) proteins, both of which are involved in cell proliferation pathways. karger.comkarger.comnih.gov Conversely, (S)-albuterol appears to stimulate the expression of these proteins. karger.comkarger.com The inhibitory effects of levalbuterol on cell proliferation can be blocked by the beta-2 antagonist ICI-118551. karger.comnih.gov
| Treatment | Effect on HASM Cell Proliferation |
| Levalbuterol | Inhibition |
| (S)-Albuterol | Stimulation |
| Racemic Albuterol | Biphasic effect (inhibition at lower concentrations, less inhibition at higher concentrations) |
| Levalbuterol + (S)-Albuterol | Decreased inhibitory effect compared to levalbuterol alone |
This interactive table outlines the contrasting effects of albuterol enantiomers on the proliferation of human airway smooth muscle cells, highlighting the anti-proliferative potential of levalbuterol.
Animal Models of Respiratory Disease
Animal models have been instrumental in evaluating the in vivo effects of this compound, providing a bridge between in vitro findings and clinical application. These models allow for the investigation of its bronchodilatory, bronchoprotective, and anti-inflammatory actions in a complex physiological system.
In animal models, levalbuterol has consistently demonstrated potent bronchodilatory and bronchoprotective effects. In guinea pig airways, both this compound and racemic albuterol were effective in decreasing the response to bronchoconstrictors like acetylcholine (B1216132) and histamine, whereas (S)-albuterol was found to be ineffective. fda.govfda.govfda.govfda.gov This provides in vivo evidence that the bronchodilatory activity of the racemate resides in the (R)-enantiomer. fda.govfda.govfda.gov
Methacholine (B1211447) challenge studies in animals have further substantiated these findings. Levalbuterol acts as a functional antagonist, protecting against various bronchoconstrictor challenges. fda.govfda.govdrugcentral.org Studies have shown a dose-dependent bronchoprotective effect of levalbuterol. nih.gov
The effects of levalbuterol on airway hyperreactivity (AHR) and inflammation have been investigated in animal models of asthma, often using allergens like ovalbumin to induce an asthmatic phenotype. nih.govnih.govresearchgate.net
Some studies suggest that levalbuterol can have beneficial effects on airway inflammation. In a mouse model of asthma, both levalbuterol and its (S)-isomer were found to reduce airway eosinophil transport and mucus hypersecretion. However, the same study reported that levalbuterol increased airway edema and hyperresponsiveness to methacholine in ovalbumin-sensitized and challenged mice.
Other research in guinea pig models has indicated that chronic treatment with (S)-albuterol, but not levalbuterol, can lead to bronchial hyperresponsiveness. ispub.com In naïve animals, racemic albuterol increased airway response to various spasmogens, an effect largely attributed to the (S)-enantiomer. nih.gov These findings in animal models suggest that (S)-albuterol may contribute to the exacerbation of airway reactivity. nih.gov
Comparative Studies with Racemic Albuterol in Animal Models
Preclinical research using various animal models has been crucial in elucidating the distinct pharmacological profiles of levalbuterol ((R)-albuterol) and racemic albuterol, which is a 50:50 mixture of (R)- and (S)-albuterol. nih.gov These studies have provided foundational knowledge regarding their comparative efficacy in producing bronchodilation, their effects on airway hyperreactivity, and their interactions with beta-adrenergic receptors.
Bronchodilatory and Bronchoprotective Effects
In animal models of asthma, levalbuterol has demonstrated potent bronchodilatory effects. nih.gov Studies in guinea pigs, a common model for asthma research, have shown that levalbuterol is the enantiomer responsible for the bronchodilator activity of the racemic mixture. medicine.dp.ua
In a study evaluating the bronchoprotective effects of inhaled racemic albuterol and its enantiomers in guinea pigs, both (R)-albuterol and the racemate provided protection against allergen-induced early asthmatic reactions and subsequent airway hyperreactivity to histamine. nih.gov Notably, the inhibition of airway hyperreactivity was more pronounced in animals treated with (R)-albuterol compared to those treated with the racemic mixture. nih.gov The (S)-enantiomer did not show any significant effect on basal airway reactivity or allergen-induced hyperreactivity. nih.gov
Another study in horses with recurrent airway obstruction (RAO), a condition analogous to human asthma, found that inhaled levalbuterol was as effective a bronchodilator as racemic albuterol. researchgate.netnih.gov However, the duration of action of levalbuterol was significantly longer, lasting 120 minutes compared to 60 minutes for racemic albuterol. nih.gov
| Animal Model | Compound | Key Findings | Reference |
| Guinea Pig | Levalbuterol ((R)-albuterol) | More pronounced inhibition of allergen-induced airway hyperreactivity compared to racemic albuterol. nih.gov | nih.gov |
| Guinea Pig | Racemic Albuterol | Provided bronchoprotection against early asthmatic reactions. nih.gov | nih.gov |
| Guinea Pig | (S)-Albuterol | No significant effect on basal or allergen-induced airway hyperreactivity. nih.gov | nih.gov |
| Horse (with RAO) | Levalbuterol | As effective as racemic albuterol in bronchodilation, with a longer duration of action (120 min vs. 60 min). nih.gov | nih.gov |
| Horse (with RAO) | Racemic Albuterol | Effective bronchodilator with a 60-minute duration of action. nih.gov | nih.gov |
Airway Smooth Muscle and Receptor Binding Studies
In vitro studies on isolated airway smooth muscle from animals have further clarified the roles of the albuterol enantiomers. Research on bovine and human airway smooth muscle cells has shown that (R)-albuterol decreases intracellular calcium levels, which promotes muscle relaxation. atsjournals.org Conversely, some studies have indicated that (S)-albuterol may increase intracellular calcium concentrations. atsjournals.org
Receptor binding assays using tissues from animal models, such as rat heart and guinea pig lung, have demonstrated that levalbuterol has a significantly higher affinity for β2-adrenergic receptors compared to (S)-albuterol. nih.govfda.gov Specifically, (R)-albuterol was found to be approximately two times more potent than racemic albuterol in binding to β2-adrenergic receptors and in stimulating the production of cyclic AMP (cAMP), the second messenger responsible for smooth muscle relaxation. fda.gov
| Tissue/Cell Model | Compound | Effect | Reference |
| Bovine Airway Smooth Muscle | (R)-Albuterol | Decreased intracellular calcium levels. atsjournals.org | atsjournals.org |
| Bovine Airway Smooth Muscle | (S)-Albuterol | Increased intracellular calcium concentrations. atsjournals.org | atsjournals.org |
| Rat Heart & Guinea Pig Lung Membranes | (R)-Albuterol | ~2x more potent than racemic albuterol in binding to β2-adrenergic receptors and stimulating cAMP. fda.gov | fda.gov |
Effects on Airway Inflammation and Hyperreactivity
Animal studies have also investigated the potential pro-inflammatory effects of the (S)-enantiomer. In a mouse model of asthma, chronic administration of racemic albuterol led to increased bronchial hyperresponsiveness. imrpress.com Some studies suggest that this effect may be attributable to (S)-albuterol. ispub.com In asthmatic cats, regular inhalation of racemic albuterol and (S)-albuterol was associated with an increase in total inflammatory cells in bronchoalveolar lavage fluid, an effect not observed with (R)-albuterol alone. researchgate.net
Furthermore, in a rat model of respiratory syncytial virus (RSV) infection, both enantiomers of albuterol were investigated for their anti-inflammatory effects. medicine.dp.ua
It is important to note that while some animal studies suggest that (S)-albuterol may contribute to airway hyperreactivity, this has not been consistently demonstrated in all preclinical models or in human studies. atsjournals.org
Clinical Research and Efficacy Trials
Randomized Controlled Trials in Asthma Management
The efficacy of levalbuterol (B1212921) in treating asthma has been extensively evaluated through randomized controlled trials across different age groups.
Adult and Adolescent Patient Populations
In a 4-week, multicenter, randomized, double-blind, placebo-controlled study involving 362 patients aged 12 years and older with mild-to-moderate asthma, the efficacy of levalbuterol inhalation solution was assessed. fda.gov Approximately half of the participants were also receiving inhaled corticosteroids. fda.gov The study compared levalbuterol to a placebo and racemic albuterol. fda.gov Another Phase III, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study of up to 9 weeks also investigated the efficacy of levalbuterol compared to a placebo and racemic albuterol in treating and preventing bronchoconstriction in adolescents and adults with asthma. clinicaltrials.gov
In a separate study, 362 patients with asthma aged 12 years and older were involved in a 4-week, multicenter, randomized, double-blind, active-, and placebo-controlled trial. nih.gov The results from these trials have been crucial in establishing the clinical profile of levalbuterol in this patient demographic. Additionally, a study was designed to compare the efficacy and safety of levalbuterol versus racemic albuterol in the treatment of acute asthma in adults. clinicaltrials.gov
Pediatric Patient Populations (e.g., 4-11 years, <4 years)
The use of levalbuterol in pediatric patients has been a key area of research.
For children aged 4-11 years, a 4-week, multicenter, randomized, double-blind, active- and placebo-controlled trial was conducted with 150 participants. rxlist.com This study compared levalbuterol hydrofluoroalkane (HFA) metered-dose inhaler (MDI) to a placebo HFA MDI and a marketed racemic albuterol HFA MDI. rxlist.com Another 28-day, multicenter, randomized, double-blind study evaluated the efficacy and safety of levalbuterol MDI in 173 children aged 4-11 years. nih.govresearchgate.net In this trial, levalbuterol was compared to both racemic albuterol and a placebo. nih.govresearchgate.net The primary endpoint was the average peak percent change in Forced Expiratory Volume in 1 second (FEV1) from the pre-dose baseline. nih.gov
A clinical trial involving pediatric patients under the age of 4 showed no statistically significant difference in the primary efficacy endpoint between treatment groups. rxlist.com Specifically, a 4-week, multicenter, randomized, modified-blind, placebo-controlled, parallel-group trial was conducted in 196 pediatric patients from birth to less than 4 years of age with asthma or reactive airway disease. rxlist.comfda.gov
Comparative Efficacy against Racemic Albuterol in Acute Exacerbations
Several studies have directly compared levalbuterol to racemic albuterol for the treatment of acute asthma exacerbations. In a prospective, double-blind, randomized trial in a pediatric emergency department, 70 children between 5 and 21 years old with acute asthma exacerbations were studied. nih.gov Patients received either nebulized levalbuterol or racemic albuterol. nih.gov While all patients in both groups showed improvement in respiratory parameters, no statistically significant difference was observed between the two groups. nih.gov
Another study randomized 81 children (aged 6–18 years) with severe acute asthma exacerbations to receive either continuous nebulized levalbuterol or an equipotent dose of racemic albuterol. jwatch.org The results showed no significant difference in the duration of continuous nebulized bronchodilator treatment or other clinical outcomes between the two groups. jwatch.org A systematic review and meta-analysis also concluded that levalbuterol was not superior to albuterol in terms of efficacy for subjects with acute asthma. researchgate.net
Clinical Studies in Chronic Obstructive Pulmonary Disease (COPD)
The efficacy of levalbuterol has also been investigated in patients with Chronic Obstructive Pulmonary Disease (COPD). A multi-center, randomized, double-blind, placebo and active-controlled, parallel-group study was designed to evaluate the efficacy and safety of repeated dosing of levalbuterol over a 6-week treatment period in adult subjects with COPD. clinicaltrials.gov The study included male and female subjects aged 35 years or older with a pre-established clinical diagnosis of COPD. clinicaltrials.gov
In a randomized, double-blind, placebo-controlled trial, single doses of nebulized levalbuterol were compared to racemic albuterol, a combination of racemic albuterol and ipratropium, and a placebo in 30 patients with stable COPD. nih.gov While all active treatments led to significant improvements in FEV1 compared to placebo, there was no discernible advantage of using levalbuterol over conventional nebulized bronchodilators for single-dose, as-needed use in this patient population. nih.gov Other randomized, controlled clinical studies have also generally not shown significant differences in efficacy between levalbuterol and albuterol for treating acute bronchospasm episodes in COPD patients. nih.gov
Assessment of Lung Function Parameters in Clinical Trials
The primary measure of efficacy in most clinical trials of bronchodilators is the assessment of lung function through spirometry.
Spirometry Measurements (FEV1, FVC)
Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) are standard parameters used to evaluate the effectiveness of bronchodilator therapy. nih.gov In clinical trials for levalbuterol, serial spirometry is performed to measure changes in these parameters from baseline. nih.govresearchgate.net
For instance, in a study of children aged 4-11 with asthma, levalbuterol MDI produced a significantly greater least square mean peak percent change in FEV1 compared to placebo. nih.gov Specifically, the change was 25.6% for levalbuterol, compared to 16.8% for placebo. nih.gov In a study involving adults and adolescents with moderate to severe asthma, the mean peak change in FEV1 with levalbuterol exceeded that of an equivalent dosage of racemic albuterol after the first dose. medcentral.com
Similarly, in a study of patients with stable COPD, all active nebulized bronchodilator treatments, including levalbuterol, resulted in similar and significant improvements in FEV1 compared to placebo within 30 minutes of administration. nih.gov The study also measured FVC as part of the lung function assessment. nih.gov Clinical trial protocols for COPD studies often specify inclusion criteria based on baseline FEV1 and the FEV1/FVC ratio. clinicaltrials.gov
Table 1: Summary of Selected Randomized Controlled Trials of Levalbuterol in Asthma
| Study Population | Intervention Groups | Key Efficacy Findings | Reference |
|---|---|---|---|
| Adults & Adolescents (≥12 years) | Levalbuterol, Racemic Albuterol, Placebo | Levalbuterol was effective in treating and preventing bronchoconstriction. | clinicaltrials.gov |
| Children (4-11 years) | Levalbuterol MDI, Racemic Albuterol MDI, Placebo MDI | Levalbuterol significantly improved peak percent change in FEV1 vs. placebo (25.6% vs. 16.8%). | nih.gov |
| Children (5-21 years) - Acute Exacerbation | Nebulized Levalbuterol, Nebulized Racemic Albuterol | No statistically significant difference in improvement of respiratory parameters between groups. | nih.gov |
| Children (6-18 years) - Severe Acute Exacerbation | Continuous Nebulized Levalbuterol, Continuous Nebulized Racemic Albuterol | No significant difference in duration of continuous nebulization or other clinical outcomes. | jwatch.org |
Table 2: Overview of Levalbuterol Studies in COPD
| Study Design | Patient Population | Key Outcome Measures | Primary Findings | Reference |
|---|---|---|---|---|
| 6-week, randomized, double-blind, placebo-controlled | Adults ≥35 years with COPD | Efficacy and safety of repeated dosing | Study designed to investigate these parameters. | clinicaltrials.gov |
| Randomized, double-blind, placebo-controlled, single-dose | 30 patients with stable COPD | FEV1, FVC | All active treatments improved FEV1 vs. placebo; no advantage of levalbuterol over racemic albuterol for as-needed use. | nih.gov |
Peak Expiratory Flow Rates (PEFR)
Levalbuterol hydrochloride has been evaluated in numerous clinical studies for its ability to improve lung function, with Peak Expiratory Flow Rate (PEFR) being a key metric. PEFR measures the maximum speed of expiration, providing an objective measure of airflow obstruction.
In a multicenter, randomized, double-blind study involving children aged 2-5 years, those able to perform the test showed significant improvements in PEFR after the first dose of active treatment compared to placebo. researchgate.net The mean change from baseline in PEFR was 12.4 L/min for the 0.31 mg levalbuterol group and 16.7 L/min for the 0.63 mg levalbuterol group, compared to a 1.4 L/min change in the placebo group. researchgate.net A study comparing levalbuterol and racemic albuterol in a prehospital setting found that levalbuterol produced a 20.4% change in PEFR, which was similar to the 19.7% change observed with albuterol. nih.gov
Another prospective, open-label study in the emergency medical services (EMS) setting involving 147 patients demonstrated a significant increase in PEFR after levalbuterol administration. nih.gov Similarly, a comparative study in patients with bronchial asthma showed that while both levalbuterol and albuterol significantly improved PEFR, the improvement was greater in the levalbuterol group. academicjournals.org In a prospective, double-blind, randomized trial in children with acute asthma exacerbations, both levalbuterol and racemic albuterol groups showed improvement in peak flow rates, although no statistically significant difference was observed between the two treatments. nih.gov
Table 1: Improvement in Peak Expiratory Flow Rate (PEFR) with Levalbuterol
Methodologies and Study Designs in Clinical Research
The clinical evaluation of this compound employs a variety of rigorous study designs to establish its efficacy and profile. These methodologies are essential for generating reliable evidence and are often stipulated by regulatory authorities for drug approval. The choice of study design depends on the specific research question, whether it's determining dose-response, comparing efficacy against another drug, or observing long-term outcomes in a real-world setting.
Double-Blind, Placebo-Controlled, and Active-Controlled Designs
The gold standard for evaluating the efficacy of a new drug is the randomized, double-blind trial. In this design, participants are randomly assigned to receive either the investigational drug (levalbuterol), a placebo (an inactive substance), or an active comparator (another standard treatment, such as racemic albuterol). nih.govresearchgate.net The "double-blind" aspect means that neither the participants nor the investigators know who is receiving which treatment, which minimizes bias in reporting and assessment of outcomes. nih.govresearchgate.net
Numerous studies on levalbuterol have utilized this robust design. For instance, a multicenter, randomized, double-blind, 28-day study evaluated levalbuterol MDI in children aged 4-11 years, comparing it to both placebo and racemic albuterol. nih.gov Another example is a prospective, double-blind, randomized trial in a pediatric emergency department that compared 1.25 mg of levalbuterol to 2.5 mg of racemic albuterol for acute asthma exacerbations. nih.gov These studies are designed to isolate the pharmacological effects of levalbuterol by comparing its performance against both a lack of active treatment (placebo) and the existing standard of care (active control). nih.govnih.gov
Crossover Study Designs
A crossover study is another powerful design used in levalbuterol research. rcsi.science In this type of trial, each participant serves as their own control by receiving all treatments under investigation at different times. nih.gov For example, a patient might be randomized to receive levalbuterol for a set period, followed by a "washout" period where the drug is cleared from their system, and then receive the comparator drug (e.g., racemic albuterol or placebo) for a subsequent period. nih.govnih.gov
A randomized, double-blind, placebo-controlled, two-way crossover study was conducted to evaluate the efficacy of levalbuterol HFA MDI in preventing exercise-induced bronchospasm. nih.gov Similarly, a single-dose crossover study compared the bronchodilator responses of levalbuterol and salbutamol (B1663637) delivered via a pressurized metered-dose inhaler. rcsi.scienceclinicaltrials.gov This design is highly efficient as it reduces the impact of inter-patient variability, thus requiring fewer subjects to achieve statistically significant results. rcsi.science
Enantioselective Pharmacology and Its Clinical Implications
Differential Effects of (R)- and (S)-Albuterol
The two enantiomers of albuterol, (R)-albuterol (levalbuterol) and (S)-albuterol, possess markedly different pharmacological profiles. consensus.appnih.gov While the therapeutic bronchodilatory effects are attributed to (R)-albuterol, the (S)-enantiomer is not merely inert and may contribute to undesirable effects. nih.govnih.gov
(R)-Albuterol is the eutomer, or the pharmacologically active enantiomer, responsible for the bronchodilator effects of racemic albuterol. drugbank.comnih.gov It functions as a selective agonist for β2-adrenergic receptors, which are abundant on the smooth muscle cells of the airways. drugbank.comnih.govwikipedia.org The binding of (R)-albuterol to these receptors initiates a cascade of intracellular signaling. nih.govatsjournals.org This process involves the activation of the Gs-protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikipedia.orgatsjournals.org Elevated cAMP levels lead to the activation of protein kinase A, which results in the phosphorylation of various proteins, a decrease in intracellular calcium concentrations, and ultimately, the relaxation of airway smooth muscle. nih.govwikipedia.org This muscle relaxation leads to the opening of the airways, or bronchodilation. drugbank.comwikipedia.org
Research demonstrates the stereoselective binding of the enantiomers, with (R)-albuterol having a much greater affinity for the β2-receptor than its counterpart. drugbank.comclinicalcorrelations.org
Table 1: Comparative Binding Affinity of Albuterol Enantiomers
| Enantiomer | Relative Binding Affinity for β2-Receptor | Primary Pharmacological Effect |
| (R)-Albuterol | ~100-fold higher than (S)-Albuterol. clinicalcorrelations.org | β2-receptor agonist, causes bronchodilation. drugbank.comoppc.com |
| (S)-Albuterol | Low affinity. drugbank.comclinicalcorrelations.org | Does not cause bronchodilation. oppc.com |
This table illustrates the significant difference in receptor affinity that underlies the primary therapeutic action of Levalbuterol (B1212921).
Initially considered inert, (S)-albuterol, the distomer, has been the subject of numerous studies suggesting it is pharmacologically active, though not in a therapeutically beneficial way. nih.govjwatch.org Some research indicates that (S)-albuterol may have pro-inflammatory and pro-constrictory properties. consensus.appnih.gov
Key Research Findings on (S)-Albuterol:
Pro-inflammatory Actions : In-vitro studies have shown that (S)-albuterol can increase the production of inflammatory mediators like histamine (B1213489) and interleukin-4 from mast cells. nih.govkarger.com It has also been found to activate pro-inflammatory pathways, such as nuclear factor kappa B (NF-κB), in human bronchial smooth muscle cells. nih.gov Furthermore, some research suggests (S)-albuterol may counteract the anti-inflammatory effects of corticosteroids. respiratory-therapy.com
Effects on Airway Reactivity : (S)-Albuterol has been shown to augment bronchospasm and increase airway hyperresponsiveness in animal models. nih.gov It may also increase intracellular calcium concentrations in airway smooth muscle cells, a mechanism associated with muscle contraction. nih.govkarger.com
Pharmacokinetics : A crucial aspect of (S)-albuterol's potential impact is its metabolism. It is cleared from the body much more slowly than (R)-albuterol, with some reports indicating its metabolic clearance rate is tenfold slower. clinicalcorrelations.orgkarger.com This leads to preferential retention and accumulation of (S)-albuterol in the body, especially with regular use of the racemic mixture. nih.govkarger.comkarger.com
Table 2: Summary of Preclinical Research on Potential (S)-Albuterol Effects
| Finding | Studied Effect | Reference |
| Increased Inflammatory Mediators | Stimulates release of histamine and IL-4 in mast cells. | nih.govkarger.com |
| Activation of Inflammatory Pathways | Activates PI3 kinase and NF-κB in bronchial smooth muscle cells. | nih.gov |
| Increased Intracellular Calcium | Raises intracellular calcium levels in airway smooth muscle. | nih.govkarger.com |
| Slower Metabolic Clearance | Metabolized up to 10 times more slowly than (R)-albuterol. | clinicalcorrelations.orgkarger.com |
This table summarizes key laboratory findings regarding the biological activity of the (S)-enantiomer.
Impact on Therapeutic Index and Safety Profile
The therapeutic index of a drug is a measure of its safety, comparing the amount that exerts a therapeutic effect to the amount that causes toxicity. The rationale behind developing levalbuterol was to improve this index by eliminating the (S)-enantiomer, which provides no bronchodilatory benefit and may contribute to adverse effects. nih.govscispace.com By using only the active (R)-enantiomer, the goal was to achieve the desired therapeutic outcome with a potentially better safety profile. nih.govscispace.com
Ongoing Debates and Future Research Directions on Enantiomer Superiority
Despite the strong pharmacological rationale and supportive preclinical data, the clinical superiority of levalbuterol over racemic albuterol remains a subject of vigorous debate. nih.govatsjournals.org While some clinical trials and meta-analyses have shown benefits for levalbuterol, particularly in terms of side effects or in specific patient populations, others have concluded that there are no significant differences in efficacy or safety between the two formulations for treating acute asthma. nih.govjwatch.orgconsensus.appresearchgate.net
Critics of the superiority hypothesis argue that the pro-inflammatory effects of (S)-albuterol observed in laboratory settings may not be clinically relevant at the doses administered to patients. karger.comatsjournals.org Many of the key clinical trials comparing the two drugs have yielded conflicting results, sometimes influenced by study design or the patient population studied (e.g., patients with severe versus mild asthma). nih.govjwatch.orgatsjournals.org
Future research is necessary to resolve these ongoing questions. Key areas for future investigation include:
Large-Scale, Long-Term Clinical Trials : Well-designed trials are needed to compare the long-term safety and efficacy of levalbuterol and racemic albuterol, particularly in patients with moderate-to-severe asthma and those who use bronchodilators frequently. nih.govkarger.com
Pharmacogenomics : Research into how genetic variations in the β2-adrenergic receptor affect a patient's response to the different enantiomers could help identify specific populations who would benefit more from levalbuterol. nih.gov
Clinical Relevance of (S)-Albuterol : Further investigation is needed to determine if the accumulation of (S)-albuterol with chronic use of racemic albuterol leads to clinically significant adverse outcomes, such as worsening airway inflammation or hyperresponsiveness. nih.govatsjournals.org
Future Directions in Levalbuterol Hydrochloride Research
Pharmacogenomic Studies and Patient Response Variability
Significant variability exists in patient response to beta-2 agonists like levalbuterol (B1212921). A portion of this variability is determined by an individual's genetic makeup. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of future research for optimizing levalbuterol therapy. thermofisher.comnih.gov
Much of the current knowledge is based on studies of racemic albuterol, which is composed of both (R)-albuterol (levalbuterol) and (S)-albuterol. oppc.com These studies have identified genetic variations, particularly in the beta-2 adrenergic receptor gene (ADRB2), that are associated with differences in bronchodilator response. nih.govnih.gov For example, research has investigated how variants at specific positions in this gene, such as Arg16, may influence the risk of exacerbations in patients. mdpi.com
Future research specific to levalbuterol hydrochloride will aim to:
Identify genetic markers that predict a more favorable response to the single-isomer formulation compared to the racemic mixture.
Elucidate how genetic variations influence not just efficacy but also the potential for adverse effects.
Expand pharmacogenomic studies to include more diverse populations, as many initial studies have been limited in their ethnic representation. nih.gov
Investigate age-dependent treatment effects, as extrapolating findings from adult studies may not be adequate for the pediatric population. nih.govmdpi.com
By identifying the genetic profiles of patients who are most likely to benefit, clinicians could move towards a more personalized medicine approach, selecting the most effective bronchodilator and tailoring treatment to the individual. thermofisher.commdpi.com
Investigating Long-Term Outcomes and Disease Modification
Current research has provided insight into the long-term safety and efficacy of this compound. A key 52-week, multicenter, open-label study involving patients aged 12 years and older with mild to moderate asthma directly compared levalbuterol HFA MDI with racemic albuterol HFA MDI. massgeneral.orgnih.gov The study concluded that long-term, regular use of both medications was well-tolerated, with no evidence of deteriorating lung function over the study period. massgeneral.orgnih.gov
The table below summarizes key findings from this long-term safety study. massgeneral.orgnih.gov
| Outcome Measure | Levalbuterol HFA MDI (n=496) | Racemic Albuterol HFA MDI (n=250) |
| Overall Incidence of Adverse Events | 72.0% | 76.8% |
| Incidence of Asthma-Related Adverse Events | 18.3% | 19.6% |
| Discontinuations Due to Adverse Events | Low (<15%) | Low (<15%) |
| Mean Predicted FEV1 | Stable Improvement | Stable Improvement |
While this study provides valuable data on safety and sustained efficacy, a crucial area for future research is whether levalbuterol has any disease-modifying effects. Preclinical studies have suggested that the (S)-albuterol component of racemic albuterol might possess pro-inflammatory properties, which could theoretically counteract some of the benefits of the (R)-enantiomer. tandfonline.com Therefore, long-term prospective studies are needed to investigate whether the exclusive use of levalbuterol could lead to more favorable long-term outcomes, such as a reduction in the rate of lung function decline, decreased frequency of severe exacerbations, or a diminished need for controller medications compared to racemic albuterol.
Research into Levalbuterol's Anti-inflammatory Properties
Beyond its well-established role as a bronchodilator, emerging research suggests that levalbuterol may possess intrinsic anti-inflammatory properties. tandfonline.comnih.gov This is a significant departure from the traditional view of short-acting beta-agonists and opens up new avenues for therapeutic application and research.
Studies have shown that levalbuterol can enhance the expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells. nih.govnih.gov This enzyme is crucial as it converts inactive cortisone (B1669442) into active cortisol, thereby potentiating the anti-inflammatory effects of endogenous glucocorticoids. nih.govnih.gov By augmenting this pathway, levalbuterol can help reduce the production of pro-inflammatory cytokines. nih.govnih.gov In vitro experiments have demonstrated that levalbuterol can inhibit the activation of human eosinophils, a key cell type in allergic inflammation. tandfonline.com This is in contrast to (S)-albuterol, which has been shown to augment the activation of these cells under similar conditions. tandfonline.com
Future research in this area will likely focus on:
In vivo confirmation: Translating these in vitro findings into clinical studies to determine if levalbuterol's anti-inflammatory effects are significant in patients with asthma and COPD.
Synergistic effects: Investigating the potential for synergistic benefits when levalbuterol is used in combination with inhaled corticosteroids, beyond the known bronchodilatory effects. nih.gov
Biomarker studies: Identifying biomarkers that can track the anti-inflammatory response to levalbuterol therapy in patients.
Comparative Effectiveness Research against Other Bronchodilators
A substantial body of research has compared the effectiveness of levalbuterol to its racemic counterpart, albuterol. Multiple studies and reviews have concluded that both drugs are similarly effective in treating bronchospasm associated with asthma and COPD. oppc.comsinglecare.com A meta-analysis of seven trials involving over 1,600 patients found no significant difference between levalbuterol and albuterol in clinical outcomes such as respiratory rate, oxygen saturation, or forced expiratory volume (FEV1). singlecare.com
The following table presents a comparison from one of these hospital-based studies. nih.gov
| Outcome | Levalbuterol (n=55) | Albuterol (n=57) | P-value |
| Mean Hospital Length of Stay (days) | 8.5 | 6.8 | 0.040 |
| Mean Total Treatment Costs | $8,003 | $5,772 | 0.006 |
Future comparative effectiveness research should expand beyond albuterol to include other short-acting bronchodilators. Furthermore, studies are needed to identify specific patient populations that may derive a greater clinical benefit from levalbuterol, which could justify its typically higher cost. oppc.combuzzrx.com Research focusing on patient-reported outcomes, treatment satisfaction, and real-world adherence could provide a more comprehensive understanding of levalbuterol's comparative effectiveness.
Post-Market Surveillance and Real-World Evidence Generation
Post-market surveillance is the ongoing process of monitoring the safety and effectiveness of a drug after it has been approved for public use. youtube.com This process is crucial for identifying rare adverse events and understanding a drug's performance in a broad, diverse patient population that may not have been fully represented in controlled clinical trials. youtube.com For levalbuterol, post-marketing commitments have been required by regulatory bodies like the FDA, particularly for assessing its safety and efficacy in pediatric populations younger than those in the initial approvals. fda.govfda.gov
The future of post-market surveillance lies in the robust generation and analysis of real-world evidence (RWE). RWE is healthcare information derived from multiple sources outside of typical clinical research settings. bakertilly.com Key sources for generating RWE for this compound include:
Electronic Health Records (EHRs): Provide detailed longitudinal data on patient diagnoses, medication use, and outcomes. youtube.combakertilly.com
Insurance Claims and Billing Data: Offer insights into treatment patterns, healthcare utilization, and costs on a large scale. bakertilly.com
Patient and Disease Registries: Can be used to track long-term outcomes and safety in specific patient cohorts. pharmexec.com
Future research leveraging these RWE sources will be essential to continuously evaluate the long-term safety profile of levalbuterol, assess its effectiveness across different patient subgroups and disease severities, and compare its real-world performance against other bronchodilators. youtube.compharmexec.com This ongoing surveillance ensures that treatment guidelines and regulatory decisions are based on the most current and comprehensive evidence available. youtube.com
Q & A
Q. What validated HPLC methods are recommended for determining levalbuterol hydrochloride purity?
Method :
-
Chromatographic Conditions : Use a reversed-phase C18 column (4.6 mm × 15 cm, 5 µm packing) with UV detection at 220 nm. Maintain a flow rate of 1 mL/min and column temperature at 35°C. The mobile phase combines acetonitrile, methanol, acetic acid, and triethylamine (500:500:3:1) .
-
Sample Preparation : Prepare standard and sample solutions at 100 µg/mL in a diluent matching the mobile phase.
-
Quantification : Calculate purity using the formula:
where and are peak responses of the sample and standard, respectively. Acceptance criteria: 98.0–102.0% on an anhydrous basis .
Q. How is enantiomeric purity validated to ensure the absence of (S)-albuterol contamination?
Method :
-
Chiral Chromatography : Use a mobile phase of acetonitrile/methanol/acetic acid/triethylamine (500:500:3:1). Prepare a system suitability solution containing 0.04 mg/mL albuterol and 0.10 mg/mL levalbuterol .
-
Analysis : Inject 10 µL of the sample (0.8 mg/mL) and diluted sample (0.1 mg/mL). Calculate the (S)-albuterol percentage using:
where is the total peak response of both enantiomers. Acceptance limit: ≤0.5% .
Q. What are the standardized limits for organic and inorganic impurities?
Method :
- Organic Impurities : Use gradient HPLC with a multi-compound reference standard (e.g., Related Compounds A–H at 0.05 µg/mL each). Quantify impurities via linear regression () and ensure individual impurities do not exceed 0.10% .
- Inorganic Impurities : Heavy metals (Method I) must be ≤10 ppm, and residue on ignition ≤0.10% .
Advanced Research Questions
Q. How to address discrepancies in impurity profiles due to revised reference standards?
Method :
- Case Study : USP’s 2022 monograph revision replaced Levalbuterol Related Compound B RS with Atropine Related Compound A RS due to supply issues. Validate the revised method by comparing retention times and response factors of old vs. new standards. Use spiked recovery tests (95–105% recovery acceptable) .
Q. What experimental designs assess polymorphic stability under varying humidity?
Method :
- Hygroscopicity Testing : Expose Polymorph B to 0–100% relative humidity (RH) for 1 week. Analyze using TGA and XRD. Results show Polymorph B converts to Polymorph A at ≥60% RH, with water content rising from 0.21% (0% RH) to 36.0% (100% RH) .
- Thermal Stability : Heat Polymorph B at 160°C for 15–30 minutes. Monitor decomposition via DSC (endothermic peak at 181–188°C) .
Q. How to design in vivo models for evaluating anti-inflammatory effects?
Method :
- Murine Asthma Model : Sensitize mice with ovalbumin (OVA), then administer levalbuterol (1 mg/kg subcutaneously for 14 days). Measure outcomes:
Q. What statistical methods validate linearity in impurity quantification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
